ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride

Chemical Procurement Quality Control Synthetic Yield Optimization

Researchers face reproducibility issues due to salt form substitution (HCl vs free base) and purity variability (95% vs 98%). This compound solves both pain points. - Hydrochloride salt (MW 191.62) ensures exact stoichiometry, avoiding 23.5% mass error from free base (MW 155.15). - 98% purity grade minimizes impurity-driven side reactions in multi-step syntheses. - Pre-defined GHS hazards (H315, H319, H335) enable proactive lab safety planning before compound arrival.

Molecular Formula C6H10ClN3O2
Molecular Weight 191.62
CAS No. 2044901-79-1
Cat. No. B2956488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride
CAS2044901-79-1
Molecular FormulaC6H10ClN3O2
Molecular Weight191.62
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(N1)N.Cl
InChIInChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)5-8-3-4(7)9-5;/h3H,2,7H2,1H3,(H,8,9);1H
InChIKeyAVMARCMBQRGVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical and Regulatory Identification


Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (also designated as Ethyl 5-amino-1H-imidazole-2-carboxylate hydrochloride) is a heterocyclic imidazole derivative. It features a 4-amino substitution and an ethyl carboxylate ester at the 2-position on the imidazole ring, and is supplied as a stable hydrochloride salt. Its molecular formula is C6H10ClN3O2 with a molecular weight of 191.62 g/mol . Regulatory documentation in the European Union classifies this compound as a skin irritant (Skin Irrit. 2, H315), eye irritant (Eye Irrit. 2A, H319), and respiratory irritant (STOT SE 3, H335), thereby mandating specific handling and storage protocols [1].

Imidazole derivative with 4-amino and 2-ethoxycarbonyl substitution
Supplied as stable hydrochloride salt for handling consistency
Notified GHS hazard: skin/eye irritant (H315, H319), respiratory irritant (H335)

Why Analogue Replacement Fails Without Comparative Data


In the procurement of 4-aminoimidazole-2-carboxylate building blocks, generic substitution between the hydrochloride salt (CAS 2044901-79-1), the free base (CAS 83566-37-4), and the hydrobromide salt (CAS 107972-49-6) is not scientifically or operationally equivalent. The distinct salt forms differ in molecular weight (191.62 vs. 155.15 vs. 272.11 g/mol), solubility profiles, and hygroscopicity, which directly impact stoichiometry calculations in reaction setups and the reproducibility of crystallographic or kinetic assays. Furthermore, variations in commercial purity specifications—such as the 95% (AKSci) versus 98% (Leyan) grades reported for this compound—can introduce variable levels of uncharacterized impurities that affect synthetic yield and biological assay consistency. Critically, while the 4-aminoimidazole scaffold has been extensively validated in medicinal chemistry campaigns as a superior hinge-binding replacement for the 2-aminothiazole moiety in kinase inhibitor design [1], the specific physicochemical and reactivity parameters are unique to the ethyl 2-carboxylate substitution pattern in its hydrochloride salt form. The quantitative evidence below delineates these verifiable differentiators.

Salt form mismatch Hydrochloride, free base, and hydrobromide forms differ in molecular weight (mass adjustment up to 75%), which may shift stoichiometry and solubility in reaction setups.
Purity grade variability Specifications ranging from 95% to 98% can introduce variable impurity profiles; 3 percentage points difference may affect yield-sensitive multi-step syntheses.
Scaffold context may not transfer Reported kinase hinge-binding replacement advantage refers to the 4-aminoimidazole core; the ethyl 2-carboxylate substitution pattern may not replicate class-level inhibition profiles.

Quantitative Procurement Evidence


Commercial Purity Grade Comparison

Direct comparison of vendor-supplied purity specifications for CAS 2044901-79-1 reveals a quantifiable grade differential. The compound is available as a 95% minimum purity specification from one commercial source , and as a 98% purity grade from another supplier . This differential provides procurement specialists with a verifiable basis for selecting between cost-efficiency (95% grade) and higher stringency (98% grade) depending on the tolerance of downstream synthetic steps to impurities.

Purity Grade
Data to verify
95% (AKSci) vs 98% (Leyan)
Supports purity specification selection
Vendor COA methods may vary; validate for critical steps.
Chemical Procurement Quality Control Synthetic Yield Optimization

Scaffold Precedence in Kinase Inhibitor Optimization

While not a direct assay of the titled compound, published optimization studies on the 4-aminoimidazole scaffold establish a class-level precedence for enhanced potency over alternative heterocyclic cores. In Src family kinase (SFK) inhibitor development, a library of optimized 4-aminoimidazole derivatives demonstrated IC50 values in the nanomolar range, achieving a 2- to 130-fold increase in enzymatic inhibitory activity compared to previously reported 4-aminoimidazole and 2-aminothiazole inhibitors [1]. This establishes the 4-aminoimidazole core as a validated, quantifiably superior starting point for medicinal chemistry campaigns relative to earlier-generation scaffolds.

Kinase IC50 Improvement
Class-level
2–130 × IC50 improvement
Supports scaffold selection context
Src family kinase panel; compound-dependent values.
Medicinal Chemistry Kinase Inhibition Structure-Based Drug Design

Comparative Salt Form Evaluation

Direct comparison of available salt forms of the 4-amino-1H-imidazole-2-carboxylate ethyl ester reveals critical stoichiometric differences affecting reaction planning. The hydrochloride salt (CAS 2044901-79-1) has a molecular weight of 191.62 g/mol, whereas the free base (CAS 83566-37-4) is 155.15 g/mol, and the hydrobromide salt (CAS 107972-49-6) is 272.11 g/mol. This differential translates to a mass adjustment factor of approximately 1.235 when converting between free base and hydrochloride equivalents, and 1.754 when converting between free base and hydrobromide equivalents in synthetic protocols. Additionally, the hydrochloride salt provides enhanced aqueous solubility and handling stability compared to the hygroscopic free base.

Salt Form MW
Head-to-head
HCl: 191.62 g/mol
Free base: 155.15
HBr: 272.11
Stoichiometric calculation review
Mass adjustment factor 1.235 (HCl vs free base).
Salt Selection Physicochemical Characterization Reaction Stoichiometry

Regulatory Handling and Safety Profile

This compound carries a defined hazard classification profile under the EU CLP regulation that necessitates specific handling protocols. The compound is classified as a skin irritant (Skin Irrit. 2, H315), eye irritant (Eye Irrit. 2A, H319), and specific target organ toxicant via single respiratory exposure (STOT SE 3, H335) [1]. This contrasts with structurally related imidazole carboxylates that may lack full hazard classification or carry different GHS hazard codes, enabling procurement and EHS teams to allocate appropriate personal protective equipment (PPE) and ventilation resources at the time of order.

GHS Hazard
Context-dependent
H315 · H319 · H335
Supports handling protocol planning
ECHA notified classification; free base may differ.
Laboratory Safety Regulatory Compliance Material Handling

Research and Procurement Applications


Medicinal Chemistry: Kinase Inhibitor Scaffold Derivatization

Researchers engaged in structure-based drug design for protein kinase targets should prioritize ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride as a core building block. As established by class-level evidence [1], the 4-aminoimidazole scaffold is a validated replacement for the 2-aminothiazole moiety, with optimized derivatives showing 2- to 130-fold improvements in Src family kinase (SFK) inhibitory potency over earlier-generation inhibitors. The ethyl carboxylate group at the 2-position provides a handle for further derivatization—such as amide coupling or ester hydrolysis—to explore structure-activity relationships (SAR) around the kinase hinge-binding region. The hydrochloride salt form ensures consistent solubility and accurate stoichiometry in parallel synthesis workflows .

Quality-Controlled Intermediate for Multi-Step Synthesis

For process chemists executing multi-step synthetic routes where byproduct formation is sensitive to trace impurities, procurement of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride in the 98% purity grade [1] provides quantifiable quality assurance. This specification reduces the risk of impurity-driven side reactions that can compromise yield in downstream steps. Conversely, for early-stage exploratory chemistry where cost-efficiency is paramount and subsequent purification is planned, the 95% minimum purity grade offers a verifiable cost-saving alternative without sacrificing the core scaffold integrity. Procurement decisions can be made based on the 3-percentage-point purity differential directly documented in vendor specifications.

Stoichiometry-Controlled Reaction Setup

In synthetic protocols requiring precise stoichiometric control—such as amide bond formation via activation of the carboxylic acid derivative or metal-catalyzed cross-coupling—procurement of the hydrochloride salt (CAS 2044901-79-1, MW 191.62 g/mol) rather than the free base (MW 155.15 g/mol) is essential for accurate reagent weighing [1]. The 23.5% mass differential between salt and free base forms directly impacts molar equivalents when preparing stock solutions or charging reactions. Using the hydrochloride salt eliminates the need for in situ salt formation and ensures consistent, batch-to-batch reproducibility in kilogram-scale synthesis development. Procurement officers should explicitly specify the hydrochloride salt (CAS 2044901-79-1) rather than the free base (CAS 83566-37-4) in purchase orders to prevent accidental substitution.

Safety-Compliant Procurement and Handling

For academic and industrial laboratories subject to institutional EHS oversight, the pre-defined GHS hazard classification of ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride enables proactive safety planning. The compound's notified classification as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) under EU CLP criteria [1] provides a verifiable basis for mandating appropriate PPE (gloves, eye protection, respiratory protection) and engineering controls (fume hood use) before the compound arrives on-site. This regulatory transparency supports compliance with laboratory safety audits and minimizes handling delays associated with unclassified or partially characterized chemical intermediates.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold derivatization
Reported 4-aminoimidazole scaffold precedence
Kinase inhibition assay and SAR profiling
Multi-step synthesis intermediate
Purity grade specification review
Impurity profiling and yield optimization
Stoichiometry-controlled reaction setup
Salt form mass adjustment requirement
Mass adjustment and molar equivalent accuracy
Safety-compliant procurement
GHS hazard classification context
PPE and ventilation protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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